molecular formula C21H31N3O2S B2474643 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953231-19-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2474643
CAS RN: 953231-19-1
M. Wt: 389.56
InChI Key: KLLUUBQTNSUIKO-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O2S and its molecular weight is 389.56. The purity is usually 95%.
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Scientific Research Applications

Enamine Chemistry and Reduction Studies

Enamine derivatives, including those similar in structure to the compound of interest, have been studied for their chemical transformations and potential applications in synthetic chemistry. Research by Carlsson and Lawesson (1982) explored the reduction of enaminones, compounds related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, showcasing the synthesis of α,β-unsaturated aldehydes through various reduction methods. This study illustrates the compound's relevance in the synthesis and modification of chemical structures, which could have implications in developing new materials or drugs (Carlsson & Lawesson, 1982).

Conformational Analysis in Drug Design

The structure and conformational flexibility of compounds structurally related to this compound have been investigated for their potential in drug design, particularly as H3-receptor antagonists. Plazzi et al. (1997) conducted a conformational analysis and X-ray crystallography of thioperamide analogs, providing insights into designing new antagonists by exploiting the low conformational flexibility of these molecules. These studies contribute to understanding how the compound's structural features can influence its biological interactions and potential therapeutic applications (Plazzi et al., 1997).

Neuroprotective Properties and Binding Distribution

Gacyclidine, a compound with a similar structure to the chemical , exhibits neuroprotective properties by antagonizing the NMDA receptor, indicating potential therapeutic applications in protecting the nervous system from damage. Hirbec, Privat, and Vignon (2000) demonstrated that gacyclidine binds similarly to NMDA receptors in the rat brain, suggesting that compounds with similar structures may have similar neuroprotective effects. This research points towards the utility of such compounds in developing treatments for neurological conditions (Hirbec, Privat, & Vignon, 2000).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-15-18-9-12-24(13-10-18)16-19-7-4-14-27-19/h4-5,7,14,18H,1-3,6,8-13,15-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLUUBQTNSUIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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